Ginsenoside Rc

Catalog No.
S528894
CAS No.
11021-14-0
M.F
C53H90O22
M. Wt
1079.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginsenoside Rc

CAS Number

11021-14-0

Product Name

Ginsenoside Rc

IUPAC Name

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C53H90O22

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3

InChI Key

JDCPEKQWFDWQLI-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C

Solubility

Soluble in DMSO

Synonyms

Ginsenoside RC; NSC 310104; NSC310104; NSC-310104; Panaxoside RC; HY-N0042; HYN0042; HY N0042; CS-3837; CS3837; CS 3837

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)O)C

Description

The exact mass of the compound Ginsenoside Rc is 1078.5924 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310104. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Ginsenosides - Supplementary Records. It belongs to the ontological category of 12beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ginsenoside Rc (Rg2) is a major ginsenoside, a class of chemical compounds found in ginseng root. It comprises 3-16% of the total ginsenosides present []. Research on ginsenoside Rc is ongoing, with a focus on its potential health benefits and biological activities. Here's a breakdown of current areas of scientific exploration:

Biotransformation and Metabolic Pathways

One area of study investigates how ginsenoside Rc is converted into other ginsenosides within the body. Researchers have identified enzymes like α-L-arabinofuranosidase that can biotransform ginsenoside Rc into ginsenoside Rd []. This biotransformation pathway plays a crucial role in determining the final active ginsenosides produced in the body and their potential effects [].

Potential Health Benefits

Several studies explore the potential health benefits of ginsenoside Rc. These include:

  • Neuroprotective effects: Ginsenoside Rc has been shown to protect brain cells from damage caused by oxidative stress and inflammation, suggesting a potential role in neurodegenerative diseases like Alzheimer's disease [].
  • Anticancer properties: Studies suggest that ginsenoside Rc may have anti-cancer properties by inhibiting the growth and proliferation of cancer cells []. However, more research is needed to understand its efficacy and mechanisms.
  • Improved cognitive function: Some studies indicate that ginsenoside Rc may enhance cognitive function and memory, although the evidence is still preliminary [].

Ginsenoside Rc is a dammarane-type ginsenoside, characterized by its unique structure that includes hydroxy groups at the 3β, 12β, and 20 pro-S positions. Its molecular formula is C53H90O22, with a relative molecular mass of 1079.27 g/mol, and it appears as a white powder. Ginsenoside Rc has a melting point of 199–201 °C and is soluble in water, methanol, and ethanol, but insoluble in ether and benzene. This compound is primarily derived from various species of ginseng, including Panax ginseng, Panax notoginseng, and Panax japonicus .

Involving ginsenoside Rc primarily include glycosylation and oxidation processes during its biosynthesis. The biosynthetic pathway begins with the formation of terpene precursors through the mevalonic acid pathway and the 2-C-methyl-D-erythritol-4-phosphate pathway. Enzymes such as PgCYP716A47 facilitate the oxidation of dammarenediol to produce protopanaxadiol, which is then glycosylated by various uridine diphospho-glucuronosyltransferases to form ginsenoside Rc from simpler ginsenosides .

Ginsenoside Rc exhibits a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. It has been shown to inhibit oxidative stress and photoaging in skin cells. Additionally, ginsenoside Rc has potential therapeutic applications for metabolic syndrome by improving insulin sensitivity and reducing obesity-related complications . Studies have also indicated its selective inhibition of uridine diphospho-glucuronosyltransferase 1A9, suggesting it may play a role in drug metabolism regulation .

The synthesis of ginsenoside Rc can be achieved through both natural extraction and synthetic methods. Natural extraction involves isolating the compound from ginseng roots or leaves using solvents like ethanol or methanol. Synthetic approaches may involve chemical modifications of other ginsenosides or the use of microbial fermentation techniques. For instance, the transformation of protopanaxadiol-type ginsenosides into Rc can occur through enzymatic processes using specific microorganisms .

Ginsenoside Rc has several applications in health and medicine due to its pharmacological properties. It is being explored as a potential treatment for metabolic disorders, cardiovascular diseases, and neurodegenerative conditions. Furthermore, its antioxidant properties make it a candidate for use in cosmetic products aimed at reducing skin aging and promoting skin health .

Research indicates that ginsenoside Rc selectively inhibits the activity of uridine diphospho-glucuronosyltransferase 1A9 without significantly affecting other isoforms. This selectivity suggests its potential use in pharmacokinetic studies to understand drug interactions better. The compound does not induce significant pharmacokinetic interactions with drugs metabolized by UGT1A9 at typical plasma concentrations observed in humans .

Ginsenoside Rc belongs to a larger family of ginsenosides that exhibit similar structural features but differ in their biological activities and pharmacological effects. Here are some notable similar compounds:

Compound NameStructure TypeUnique Features
Ginsenoside Rb1ProtopanaxadiolKnown for its strong anti-cancer properties
Ginsenoside RdProtopanaxadiolExhibits potent neuroprotective effects
Ginsenoside ReProtopanaxatriolRapid absorption and metabolism in the gastrointestinal tract
Ginsenoside Rg3ProtopanaxadiolNoted for its anti-inflammatory properties

Ginsenoside Rc stands out due to its specific inhibitory action on uridine diphospho-glucuronosyltransferase 1A9 and its beneficial effects on metabolic syndrome, differentiating it from other ginsenosides that may have broader or different pharmacological profiles .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

14

Exact Mass

1078.59237449 g/mol

Monoisotopic Mass

1078.59237449 g/mol

Heavy Atom Count

75

Appearance

Solid powder

Melting Point

199 - 201 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0K83B0L786

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.67%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

11021-14-0

Dates

Modify: 2023-08-15
1: Sun J, Wu W, Guo Y, Qin Q, Liu S. Pharmacokinetic study of ginsenoside Rc and simultaneous determination of its metabolites in rats using RRLC-Q-TOF-MS. J Pharm Biomed Anal. 2014 Jan;88:16-21. doi: 10.1016/j.jpba.2013.08.015. Epub 2013 Aug 21. PubMed PMID: 24013032.
2: Yang JW, Kim SS. Ginsenoside Rc promotes anti-adipogenic activity on 3T3-L1 adipocytes by down-regulating C/EBPα and PPARγ. Molecules. 2015 Jan 14;20(1):1293-303. doi: 10.3390/molecules20011293. PubMed PMID: 25594343.
3: Kim DH, Park CH, Park D, Choi YJ, Park MH, Chung KW, Kim SR, Lee JS, Chung HY. Ginsenoside Rc modulates Akt/FoxO1 pathways and suppresses oxidative stress. Arch Pharm Res. 2014 Jun;37(6):813-20. doi: 10.1007/s12272-013-0223-2. Epub 2013 Aug 6. PubMed PMID: 23918648.
4: Shin KC, Lee GW, Oh DK. Production of ginsenoside Rd from ginsenoside Rc by α-L-arabinofuranosidase from Caldicellulosiruptor saccharolyticus. J Microbiol Biotechnol. 2013 Apr;23(4):483-8. PubMed PMID: 23568202.
5: Xie J, Zhao D, Zhao L, Pei J, Xiao W, Ding G, Wang Z, Xu J. Characterization of a novel arabinose-tolerant α-L-arabinofuranosidase with high ginsenoside Rc to ginsenoside Rd bioconversion productivity. J Appl Microbiol. 2016 Mar;120(3):647-60. doi: 10.1111/jam.13040. Epub 2016 Feb 9. PubMed PMID: 26725313.
6: Liu QM, Jung HM, Cui CH, Sung BH, Kim JK, Kim SG, Lee ST, Kim SC, Im WT. Bioconversion of ginsenoside Rc into Rd by a novel α-L-arabinofuranosidase, Abf22-3 from Leuconostoc sp. 22-3: cloning, expression, and enzyme characterization. Antonie Van Leeuwenhoek. 2013 Apr;103(4):747-54. doi: 10.1007/s10482-012-9856-2. Epub 2012 Dec 7. PubMed PMID: 23224374.
7: Endale M, Im EJ, Lee JY, Kim SD, Yayeh T, Song YB, Kwak YS, Kim C, Kim SH, Roh SS, Cho JY, Rhee MH. Korean red ginseng saponin fraction rich in ginsenoside-Rb1, Rc and Rb2 attenuates the severity of mouse collagen-induced arthritis. Mediators Inflamm. 2014;2014:748964. doi: 10.1155/2014/748964. Epub 2014 Apr 16. PubMed PMID: 24833816; PubMed Central PMCID: PMC4009181.
8: Upadhyaya J, Yoon MS, Kim MJ, Ryu NS, Song YE, Kim YH, Kim MK. Purification and characterization of a novel ginsenoside Rc-hydrolyzing β-glucosidase from Armillaria mellea mycelia. AMB Express. 2016 Dec;6(1):112. doi: 10.1186/s13568-016-0277-x. Epub 2016 Nov 11. PubMed PMID: 27837549; PubMed Central PMCID: PMC5106418.
9: Chu Y, Zhang HC, Li SM, Wang JM, Wang XY, Li W, Zhang LL, Ma XH, Zhou SP, Zhu YH, Liu CX. Determination of ginsenoside Rc in rat plasma by LC-MS/MS and its application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Mar 1;919-920:75-8. doi: 10.1016/j.jchromb.2012.12.022. Epub 2013 Jan 16. PubMed PMID: 23411022.
10: Yu T, Rhee MH, Lee J, Kim SH, Yang Y, Kim HG, Kim Y, Kim C, Kwak YS, Kim JH, Cho JY. Ginsenoside Rc from Korean Red Ginseng (Panax ginseng C.A. Meyer) Attenuates Inflammatory Symptoms of Gastritis, Hepatitis and Arthritis. Am J Chin Med. 2016;44(3):595-615. doi: 10.1142/S0192415X16500336. Epub 2016 Apr 24. PubMed PMID: 27109153.
11: Liu J, Chen F, Yin J, Bu F, Zheng B, Yang M, Wang Y, Sun D, Meng Q. The effects of ginsenosides to amyloid fibril formation by RCMκ-casein. Int J Biol Macromol. 2015 Aug;79:49-55. doi: 10.1016/j.ijbiomac.2015.04.046. Epub 2015 Apr 29. PubMed PMID: 25934110.
12: Xu YZ, Ren Y, Wang JX, Sun M, Zhao XY, Liu Y. [Research on dynamic accumulation of nine ginsenosides and two pseudo-ginsenosides of Panax quinquefolium root of different growth years and harvest months in Canada]. Zhong Yao Cai. 2014 Oct;37(10):1743-8. Chinese. PubMed PMID: 25895377.
13: An DS, Cui CH, Sung BH, Yang HC, Kim SC, Lee ST, Im WT, Kim SG. Characterization of a novel ginsenoside-hydrolyzing α-L-arabinofuranosidase, AbfA, from Rhodanobacter ginsenosidimutans Gsoil 3054T. Appl Microbiol Biotechnol. 2012 May;94(3):673-82. doi: 10.1007/s00253-011-3614-7. Epub 2011 Dec 10. PubMed PMID: 22159603.
14: Lee JH, Lim H, Shehzad O, Kim YS, Kim HP. Ginsenosides from Korean red ginseng inhibit matrix metalloproteinase-13 expression in articular chondrocytes and prevent cartilage degradation. Eur J Pharmacol. 2014 Feb 5;724:145-51. doi: 10.1016/j.ejphar.2013.12.035. Epub 2013 Dec 31. PubMed PMID: 24384406.
15: Cui CH, Kim JK, Kim SC, Im WT. Characterization of a ginsenoside-transforming β-glucosidase from Paenibacillus mucilaginosus and its application for enhanced production of minor ginsenoside F₂. PLoS One. 2014 Jan 27;9(1):e85727. doi: 10.1371/journal.pone.0085727. eCollection 2014. PubMed PMID: 24475050; PubMed Central PMCID: PMC3903488.
16: Lee MS, Hwang JT, Kim SH, Yoon S, Kim MS, Yang HJ, Kwon DY. Ginsenoside Rc, an active component of Panax ginseng, stimulates glucose uptake in C2C12 myotubes through an AMPK-dependent mechanism. J Ethnopharmacol. 2010 Feb 17;127(3):771-6. doi: 10.1016/j.jep.2009.11.022. Epub 2009 Dec 2. PubMed PMID: 19961916.
17: Lee JH, Ahn JY, Shin TJ, Choi SH, Lee BH, Hwang SH, Kang J, Kim HJ, Park CW, Nah SY. Effects of Minor Ginsenosides, Ginsenoside Metabolites, and Ginsenoside Epimers on the Growth of Caenorhabditis elegans. J Ginseng Res. 2011 Sep;35(3):375-83. doi: 10.5142/jgr.2011.35.3.375. PubMed PMID: 23717083; PubMed Central PMCID: PMC3659541.
18: Shin KC, Oh HJ, Kim BJ, Oh DK. Complete conversion of major protopanaxadiol ginsenosides to compound K by the combined use of α-L-arabinofuranosidase and β-galactosidase from Caldicellulosiruptor saccharolyticus and β-glucosidase from Sulfolobus acidocaldarius. J Biotechnol. 2013 Aug 10;167(1):33-40. doi: 10.1016/j.jbiotec.2013.06.003. Epub 2013 Jun 14. PubMed PMID: 23774035.
19: Han Y, Sun B, Jiang B, Hu X, Spranger MI, Zhang Y, Zhao Y. Microbial transformation of ginsenosides Rb1, Rb3 and Rc by Fusarium sacchari. J Appl Microbiol. 2010 Sep;109(3):792-8. doi: 10.1111/j.1365-2672.2010.04707.x. PubMed PMID: 20337761.
20: Lee BH, Choi SH, Shin TJ, Hwang SH, Kang J, Kim HJ, Kim BJ, Nah SY. Effects of Ginsenoside Metabolites on GABAA Receptor-Mediated Ion Currents. J Ginseng Res. 2012 Jan;36(1):55-60. doi: 10.5142/jgr.2012.36.1.55. PubMed PMID: 23717104; PubMed Central PMCID: PMC3659565.

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